molecular formula C21H18N2O3 B3016124 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 868155-47-9

2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B3016124
CAS No.: 868155-47-9
M. Wt: 346.386
InChI Key: DZJADUAYQUNCOD-UHFFFAOYSA-N
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Description

2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions One common method includes the condensation of furan-2-carboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The furan and pyrazole rings can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
  • 2-[1-(furan-2-carbonyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
  • 2-[1-(furan-2-carbonyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Uniqueness

The presence of the 4-methylphenyl group in 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJADUAYQUNCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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